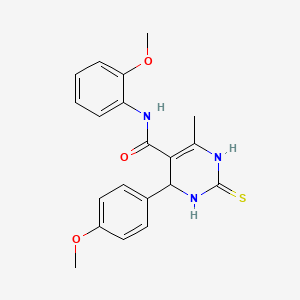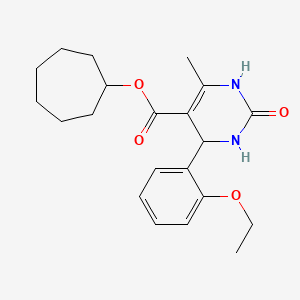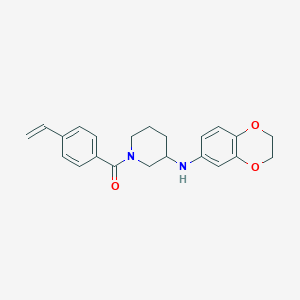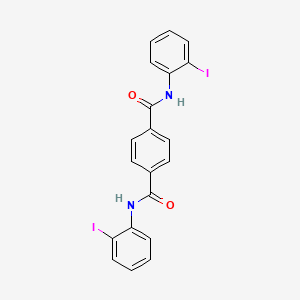
5-(2-methylbenzylidene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
Vue d'ensemble
Description
5-(2-methylbenzylidene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as MPTP, is a pyrimidine derivative that has gained significant attention in the scientific community due to its potential applications in various fields. MPTP is a yellow crystalline solid that is soluble in organic solvents and has a molecular weight of 333.4 g/mol.
Mécanisme D'action
The mechanism of action of 5-(2-methylbenzylidene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. 5-(2-methylbenzylidene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the binding of certain ligands to the GABA-A receptor, a receptor that is involved in the regulation of neurotransmitter activity in the brain.
Biochemical and Physiological Effects:
5-(2-methylbenzylidene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to exhibit various biochemical and physiological effects in the body. In animal studies, 5-(2-methylbenzylidene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to reduce inflammation and pain, as well as exhibit anticonvulsant activity. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of certain cancer cell lines. However, the effects of 5-(2-methylbenzylidene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione on human subjects are not well understood, and further research is needed to determine its safety and efficacy.
Avantages Et Limitations Des Expériences En Laboratoire
5-(2-methylbenzylidene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for lab experiments, including its relatively low cost, ease of synthesis, and versatility in terms of its potential applications. However, 5-(2-methylbenzylidene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione also has some limitations, including its potential toxicity and the need for further research to determine its safety and efficacy in human subjects.
Orientations Futures
There are several future directions for research on 5-(2-methylbenzylidene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione, including the development of new synthetic methods for its production, the investigation of its potential applications in drug discovery, and the exploration of its environmental applications. Additionally, further research is needed to determine the safety and efficacy of 5-(2-methylbenzylidene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione in human subjects, as well as its potential side effects and interactions with other drugs.
Méthodes De Synthèse
5-(2-methylbenzylidene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione can be synthesized using various methods, including the reaction between 3-methylbenzaldehyde and 2-methylbenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate and acetic acid. The reaction mixture is then refluxed for several hours, and the resulting product is purified using recrystallization techniques. Another method involves the reaction between 3-methylbenzaldehyde and 2-methylbenzaldehyde with barbituric acid in the presence of piperidine and acetic anhydride. The resulting product is also purified using recrystallization techniques.
Applications De Recherche Scientifique
5-(2-methylbenzylidene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, 5-(2-methylbenzylidene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant activities. It has also been investigated as a potential anticancer agent due to its ability to induce apoptosis in cancer cells. In material science, 5-(2-methylbenzylidene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been used as a building block for the synthesis of novel materials, including metal-organic frameworks and coordination polymers. In environmental science, 5-(2-methylbenzylidene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been studied for its potential use as a fluorescent probe for the detection of heavy metal ions in water.
Propriétés
IUPAC Name |
(5Z)-1-(3-methylphenyl)-5-[(2-methylphenyl)methylidene]-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c1-12-6-5-9-15(10-12)21-18(23)16(17(22)20-19(21)24)11-14-8-4-3-7-13(14)2/h3-11H,1-2H3,(H,20,22,24)/b16-11- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKLMCDYRZPLRRY-WJDWOHSUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C(=CC3=CC=CC=C3C)C(=O)NC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)N2C(=O)/C(=C\C3=CC=CC=C3C)/C(=O)NC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40367220 | |
| Record name | ZINC04501955 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40367220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5964-67-0 | |
| Record name | ZINC04501955 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40367220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3-(3,4-dimethoxyphenyl)propanoyl]-N-phenyl-3-piperidinamine](/img/structure/B4932809.png)


![N-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]methyl}-4-morpholinesulfonamide](/img/structure/B4932821.png)


![3-[2-hydroxy-3-(2-methylphenoxy)propyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B4932842.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-3-bromo-4-methoxybenzamide](/img/structure/B4932845.png)

![2-(1,3-benzothiazol-2-yl)-4-(1-{[3-(4-morpholinyl)propyl]amino}ethylidene)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4932852.png)
![N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-2,3-dihydro-1-benzofuran-7-carboxamide](/img/structure/B4932879.png)
![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)-N~1~-(2-pyridinylmethyl)glycinamide](/img/structure/B4932883.png)
![N-(4-bromophenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide](/img/structure/B4932887.png)
